[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone
Description
[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone is a synthetic compound that is of growing interest in scientific research due to its unique chemical structure and potential applications. This compound, featuring both azetidine and methoxyethoxy groups, possesses properties that make it a subject of study in various fields including chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(2,2-difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-5-6-21-13-4-2-3-12(8-13)15(19)18-9-11(10-18)7-14(16)17/h2-4,8,11,14H,5-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMACUCGXECSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N2CC(C2)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone typically involves a multi-step process:
Formation of the Azetidine Ring: : This can be achieved through the reaction of a β-amino alcohol with a suitable leaving group under alkaline conditions.
Introduction of the 2,2-Difluoroethyl Group: : This step often involves the use of difluoroethyl halides in the presence of a strong base to achieve the desired substitution.
Attachment of the Methanone Group: : Finally, coupling the azetidine derivative with a phenylmethanone derivative under appropriate conditions, such as the use of a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
For large-scale production, the synthetic routes are optimized to enhance yield and purity while minimizing cost and environmental impact. This can include:
Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.
Green Chemistry Approaches: : Employing safer solvents and reagents to reduce ecological footprint.
Chemical Reactions Analysis
Types of Reactions
[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone undergoes several types of chemical reactions:
Oxidation: : Converts the methanone group to a carboxylic acid.
Reduction: : Can reduce the ketone group to an alcohol.
Substitution Reactions: : The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO4 or CrO3.
Reduction: : Typically using reducing agents such as LiAlH4 or NaBH4.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: : Results in carboxylic acid derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Generates a variety of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Acts as a building block in the synthesis of larger, more complex organic molecules.
Catalysis: : Potentially serves as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biochemical Studies: : Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science: : Explored for use in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The azetidine ring provides a rigid framework that allows precise interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : Influences metabolic pathways and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
[3-(2,2-Difluoroethyl)piperidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Another compound with a piperidine ring instead of azetidine.
[3-(2,2-Difluoroethyl)morpholin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Features a morpholine ring.
Uniqueness
Structural Rigidity: : The azetidine ring imparts greater rigidity compared to piperidine or morpholine, potentially enhancing binding affinity.
Reactivity: : The presence of the difluoroethyl group increases the compound's chemical reactivity, enabling diverse chemical transformations.
This comprehensive exploration highlights the importance and potential of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
